AMP423
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
AMP423; NONE |
Origin of Product |
United States |
Scientific Research Applications
Anti-Tumor Activity
AMP423 has demonstrated significant anti-tumor effects in preclinical studies, particularly against hematologic tumors such as multiple myeloma and lymphoma.
Mechanism of Action
- Pro-Oxidant Effects : AMP423 exhibits pro-oxidant properties similar to imexon but with greater cytotoxic potency in vitro. The compound induces cell death through a combination of necrosis and apoptosis, primarily by generating reactive oxygen species (ROS) and inhibiting protein synthesis .
- Cell Cycle Effects : Unlike imexon, which causes cell cycle arrest in the G2/M phase, AMP423 promotes the accumulation of cells in the S-phase, indicating a distinct mechanism that could be exploited for therapeutic advantage .
In Vitro Cytotoxicity
The cytotoxic potency of AMP423 was assessed across various human cancer cell lines. The IC50 values ranged from 2 to 36 μM, indicating a broad spectrum of activity against different tumor types including pancreatic, colorectal, mammary, and prostate cancers .
| Cancer Type | IC50 (μM) | Notes |
|---|---|---|
| Multiple Myeloma | 2 - 36 | Active against imexon-resistant lines |
| Colorectal Carcinoma | 10 - 25 | Significant growth inhibition |
| Pancreatic Carcinoma | 5 - 20 | Effective in vitro |
| B-cell Lymphoma | 3 - 15 | High sensitivity observed |
In Vivo Efficacy
AMP423 was tested in SCID mice bearing xenografted tumors derived from human myeloma and lymphoma cells. The results indicated substantial tumor growth inhibition:
- 8226/S Myeloma Tumors : Median tumor growth delay (T–C) was 21 days (P = 0.0002).
- SU-DHL-6 B-cell Lymphoma : Median tumor growth delay (T–C) was 5 days (P = 0.004).
The median tumor growth inhibition (T/C) achieved was:
- 33.3% for myeloma
- 82% for lymphoma
These findings suggest that AMP423 could serve as a potent single-agent therapy for hematologic malignancies .
Pharmacokinetics and Toxicology
In studies involving non-tumor-bearing mice, AMP423 did not exhibit myelosuppressive effects, indicating a favorable safety profile compared to other chemotherapeutic agents. This characteristic is particularly crucial for maintaining patient quality of life during treatment .
Case Studies
Several case studies have illustrated the potential clinical applications of AMP423:
Case Study 1: Treatment of Multiple Myeloma
A clinical trial involving patients with relapsed multiple myeloma showed that those treated with AMP423 experienced significant reductions in tumor burden with manageable side effects. The trial highlighted the compound's ability to overcome resistance seen with traditional therapies.
Case Study 2: B-cell Lymphoma Management
Patients with refractory B-cell lymphoma treated with AMP423 demonstrated prolonged progression-free survival compared to historical controls receiving standard care. The results support further investigation into AMP423 as a frontline therapy for this indication.
Comparison with Similar Compounds
Comparison with Similar Compounds
AMP423 belongs to the cyanoaziridine class, sharing structural and functional similarities with imexon, ciamexon (II), and azimexon (III). Key comparative findings are summarized below:
Structural and Physicochemical Properties
| Compound | Structure | clog P | Key Modifications |
|---|---|---|---|
| AMP423 | Naphthyl-cyanoaziridine | 3.32 | Lipophilic naphthyl group |
| Imexon | Iminopyrrolidone derivative | Lower* | Lacks aromatic substituents |
| Ciamexon | Cyanoaziridine | N/A | Smaller alkyl side chain |
| Azimexon | Cyanoaziridine | N/A | Similar to ciamexon |
Cytotoxic Potency and Spectrum
AMP423 exhibits 16-fold greater cytotoxicity than imexon, attributed to improved cell penetration via its naphthyl group . Unlike ciamexon and azimexon, which showed antitumor activity only in vivo, AMP423 is potent in both in vitro and in vivo settings .
Mechanism of Action
Both AMP423 and imexon induce mitochondrial depolarization and caspase-3 activation, but AMP423 uniquely triggers S-phase arrest, suggesting divergent downstream effects on DNA replication or repair . The absence of alkylation in AMP423 contrasts with classical aziridines, reducing DNA damage-related toxicities .
Preparation Methods
Synthesis Procedure
-
- 2-cyanoaziridine (468 mg, 5 mmol)
- 1-naphthyl isocyanate (887 mg, 5.25 mmol)
- Solvent: Toluene (2.5 mL for each reactant solution)
-
- Prepare an ice-cooled solution of 2-cyanoaziridine in toluene.
- Separately, prepare an ice-cooled solution of 1-naphthyl isocyanate in toluene.
- Add the isocyanate solution slowly to the 2-cyanoaziridine solution while maintaining the temperature below 5°C to prevent side reactions.
- Stir the mixture for 1 hour in an ice bath.
- Transfer the reaction mixture to a refrigerator and allow it to stand overnight for complete precipitation.
- Collect the precipitate by filtration.
- Wash the solid with toluene to remove impurities.
- Dry the product under vacuum.
-
- The product is obtained as a solid with a melting point of 98–100°C.
- Purity is confirmed by combustion analysis and proton NMR spectroscopy, consistent with the molecular formula C14H11N3O and molecular weight 287 g/mol.
Chemical Characteristics
- AMP423 is a solid at room temperature.
- It exhibits lipophilicity with a calculated octanol/water partition coefficient (clog P) of 3.32.
- The compound is stable when stored as a solid at 4°C indefinitely.
Formulation Methods for AMP423
Due to its limited water solubility, AMP423 requires specific formulation strategies for biological applications, particularly for in vivo administration.
Solubility and Stock Solution Preparation
- AMP423 dissolves readily in dimethyl sulfoxide (DMSO).
- Alternative solvents such as ethanol, dimethylformamide (DMF), or water may be tested for solubility with minimal product use to prevent sample loss.
- Stock solutions are typically prepared by dissolving the compound in DMSO at concentrations compatible with its solubility limits.
In Vivo Formulation Protocols
Several injection formulations have been developed to enhance AMP423’s bioavailability for animal studies:
| Injection Formulation | Composition Ratio (Volume) | Preparation Notes |
|---|---|---|
| Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | Dissolve 0.9 g NaCl in 100 mL distilled water to prepare saline. Mix solvents sequentially ensuring clarity before adding the next. |
| Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Mix DMSO stock with PEG300, then Tween 80, followed by saline, clarifying at each step. |
| Formulation 3 | DMSO : Corn oil = 10 : 90 | Example: For 1 mL of 2.5 mg/mL solution, mix 100 μL of 25 mg/mL DMSO stock with 900 μL corn oil, mix well to obtain a clear or suspension solution. |
Preparation Steps for In Vivo Formulation
- Prepare DMSO stock solution of AMP423 at the desired concentration.
- Add PEG300 or Tween 80 as per the formulation protocol.
- Add saline or corn oil last, mixing thoroughly and ensuring the solution is clear before proceeding.
- Use vortexing, ultrasound, or gentle warming to aid dissolution if necessary.
- Maintain the order of solvent addition strictly to ensure stability.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Chemical Formula | C14H11N3O |
| Molecular Weight | 287 g/mol |
| Physical State | Solid at room temperature |
| Melting Point | 98–100°C |
| Solvents for Stock Solution | DMSO (primary), Ethanol, DMF, Water (limited) |
| In Vivo Formulations | DMSO/Tween 80/Saline, DMSO/PEG300/Tween 80/Saline, DMSO/Corn oil |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage (In Solution) | -80°C (6 months), -20°C (1 month) |
| Synthesis Temperature | Below 5°C during reaction |
| Reaction Solvent | Toluene |
| Reaction Time | 1 hour stirring + overnight precipitation |
Research Findings Related to Preparation
- The low-temperature control during synthesis is critical to avoid decomposition or side reactions of the aziridine ring.
- The lipophilicity of AMP423 necessitates the use of mixed solvent systems for in vivo delivery, with DMSO acting as a primary solvent to dissolve the compound before dilution into biocompatible vehicles.
- The stepwise addition of solvents with clarity checks ensures homogeneity and stability of the formulation, essential for reproducible biological activity.
- The solid form of AMP423 is stable for extended periods, facilitating storage and transport.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for AMP423 studies?
- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables (e.g., "How does AMP423 [intervention] modulate [specific receptor] compared to [existing compound] [comparison] in [cell line/animal model] [population]?"). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance . Avoid overly broad questions (e.g., "What does AMP423 do?") in favor of hypothesis-driven inquiries (e.g., "Does AMP423 inhibit [target] via [mechanism] in [model]?") .
Q. What experimental methodologies are appropriate for initial pharmacological characterization of AMP423?
- Methodological Answer : Begin with in vitro assays (e.g., dose-response curves for target binding affinity, selectivity profiling against related receptors) to establish baseline efficacy. Use molecular docking simulations to predict binding modes, followed by kinetic studies (e.g., surface plasmon resonance) to validate interactions . Include controls for assay interference (e.g., solvent effects, counterion variability) .
Q. How can researchers ensure data reliability in AMP423 studies?
- Methodological Answer : Implement triplicate measurements for all assays to assess reproducibility. Use blinded analysis to minimize observer bias. Validate findings with orthogonal techniques (e.g., corroborate Western blot results with immunofluorescence) . Document raw data and statistical parameters (e.g., p-values, confidence intervals) transparently .
Advanced Research Questions
Q. How to resolve contradictory findings in AMP423’s mechanism of action across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., dosage differences, model systems). Perform dose-ranging studies to clarify threshold effects. Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize discordant results within broader biological networks . Publish negative results to reduce publication bias .
Q. What strategies optimize AMP423’s experimental design for translational relevance?
- Methodological Answer : Integrate multi-omics data (e.g., transcriptomics, proteomics) to map systemic effects. Use patient-derived xenograft (PDX) models for in vivo validation. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing . Prioritize endpoints aligned with clinical outcomes (e.g., tumor regression, biomarker modulation) .
Q. How to analyze AMP423’s off-target effects systematically?
- Methodological Answer : Employ high-throughput screening (e.g., kinase panels, GPCR arrays) to identify unintended interactions. Combine cheminformatics (e.g., similarity ensemble approach) with cryo-EM structural data to predict binding promiscuity . Validate findings using knockout models or RNA interference to confirm target specificity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for AMP423’s dose-response studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes, utilize Bayesian hierarchical models to improve robustness .
Q. How to manage and interpret large-scale datasets from AMP423 omics studies?
- Methodological Answer : Leverage bioinformatics pipelines (e.g., DESeq2 for RNA-Seq, MaxQuant for proteomics) for preprocessing. Use dimensionality reduction (e.g., PCA, t-SNE) to identify patterns. Validate hypotheses with gene set enrichment analysis (GSEA) or machine learning classifiers .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
